2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrazolo-pyridazines. This compound features a pyrazole ring fused with a pyridazine, with a carboxylic acid functional group at the 3-position of the pyridazine ring. Its unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry.
The compound is synthesized through various chemical reactions involving pyrazole and pyridazine derivatives. It has been studied for its biological activity and potential therapeutic uses, although specific natural sources are not well-documented.
The synthesis of 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid can be achieved through several methods. Common approaches include:
The molecular structure of 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid consists of:
/
C C
| |
N C
\ /
C-C
|
CH3
Pyrazolo[1,5-b]pyridazine represents a privileged scaffold in medicinal chemistry due to its remarkable adaptability in drug design. This bicyclic heterocycle emerged prominently in the 1980s–1990s with applications in antimicrobial and anti-inflammatory agents. Early derivatives like pyrazophos (a fungicide) demonstrated the pharmacophoric utility of this core. A significant evolution occurred in the 2000s, with research shifting toward targeted kinase inhibition. For example, derivatives bearing hinge-binding motifs (e.g., aminopyrimidines) demonstrated potent activity against DYRK1A and CLK kinases, crucial targets in neurodegenerative diseases and cancer [1]. The scaffold’s synthetic versatility enabled rapid generation of libraries for high-throughput screening, leading to clinical candidates such as presatovir (an antiviral) and metabolic stabilizers like anagliptin (a DPP-4 inhibitor) [4].
Table 1: Evolution of Key Pyrazolo-Pyridazine Derivatives in Drug Discovery
Era | Compound Class | Primary Target/Application | Key Structural Feature |
---|---|---|---|
1980s–1990s | Pyrazophos analogs | Antifungal Agents | Simple aryl/alkyl substituents |
2000–2010 | Aminopyrimidine derivatives | DYRK1A/CLK Kinase Inhibitors | Hinge-binding motifs (e.g., NH₂) |
2010–Present | Carboxylate-functionalized | Antivirals (e.g., ZIKV NS2B-NS3) | Carboxylic acid at C3 position |
2020s | Fluorophore-conjugated | Cellular Imaging Probes | EDG/EWG at C7 for emission tuning |
Recent innovations focus on carboxylic acid-functionalized derivatives, such as 2-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid, which enhance target engagement through ionic/hydrogen bonding and improve physicochemical properties. This moiety is pivotal in antivirals targeting ZIKV NS2B-NS3 protease, where the carboxylate mimics substrate interactions [6]. The scaffold’s journey reflects a transition from phenotypic screening to rational, structure-based design.
This compound integrates three critical features: a planar bicyclic core, a carboxylic acid at C3, and a methyl group at C2. The pyrazolo[1,5-b]pyridazine system exhibits aromatic character with a delocalized 10π-electron system, conferring metabolic stability and rigidity beneficial for target binding. The C3-carboxylic acid is strategically positioned for hydrogen bond donation/acceptance, serving as a bioisostere for phosphates or other acidic heterocycles (e.g., tetrazoles). Computational studies confirm its capacity for bidentate ionic interactions with Arg/Lys residues in enzymatic pockets [7].
The methyl group at C2 exerts subtle electronic and steric influences:
Synthetic access typically exploits cyclocondensation routes. Efficient pathways involve:
Table 2: Key Physicochemical Properties of 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic Acid
Property | Value/Characteristic | Functional Implication |
---|---|---|
logP | ~1.2 (calculated) | Balanced lipophilicity for membrane permeability |
pKa (COOH) | ~3.5 | Ionization at physiological pH for solubility |
H-Bond Donors/Acceptors | 2/5 | High propensity for target engagement |
PSA | 85 Ų | Favorable for CNS penetration |
The pyrazolo[1,5-b]pyridazine core is a versatile scaffold for inhibiting ATP-binding enzymes and proteolytic sites due to its ability to mimic purine geometry and participate in key molecular interactions. In DYRK1A inhibition, derivatives like compound 11 (IC₅₀ = 25 nM) exploit the following:
For enzymatic systems beyond kinases, the carboxylic acid enables dual targeting modes:
Table 3: Target Engagement Profiles of Pyrazolo-Pyridazine Derivatives
Target | Compound | Key Interactions | Potency |
---|---|---|---|
DYRK1A Kinase | Pyrazolo[1,5-b]pyridazine-11 | H-bond: Glu239, Leu241; Hydrophobic: Ile165 | IC₅₀ = 25 nM |
ZIKV NS2B-NS3 | 9b | Ionic: His51, Ser135; Van der Waals: Tyr161 | EC₅₀ = 25.6 μM |
BACE1 | Pyridine-derived | H-bond: Asp32; π-Stacking: Arg235 | IC₅₀ = 22 nM |
The scaffold’s ligand efficiency (LE) is exceptional (>0.45), attributable to its low molecular weight (<250 Da) and high binding affinity. This efficiency enables further functionalization (e.g., fluorophores for theranostics) without excessive molecular weight gain [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8